N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,2,2-trifluoroacetamide
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Overview
Description
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,2,2-trifluoroacetamide is a complex organic compound with a unique structure that includes a cyano group, a cyclopenta[b]thiophene ring, and a trifluoroacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,2,2-trifluoroacetamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: The trifluoroacetamide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,2,2-trifluoroacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The cyano group and trifluoroacetamide moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,2,2-trifluoroacetamide include:
- N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
- N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide .
Uniqueness
The uniqueness of this compound lies in its trifluoroacetamide group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H7F3N2OS |
---|---|
Molecular Weight |
260.24g/mol |
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H7F3N2OS/c11-10(12,13)9(16)15-8-6(4-14)5-2-1-3-7(5)17-8/h1-3H2,(H,15,16) |
InChI Key |
QWZHTJXNBFZNCN-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C(F)(F)F |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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